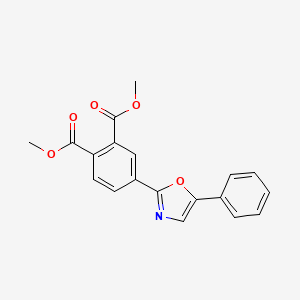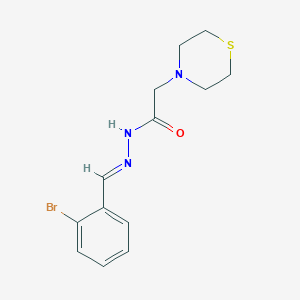![molecular formula C17H13F3N4OS B5507442 5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)
5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol, often involves cyclization reactions and condensation with aldehydes. For example, a basic nucleus like 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol can be synthesized through cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and varied. Structural analysis often involves spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For instance, the crystal structure of a related triazole compound was analyzed, revealing specific dihedral angles and supramolecular interactions that stabilize the crystal structure, providing insight into the three-dimensional arrangement of such molecules (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives can participate in various chemical reactions, contributing to their rich chemical behavior. The reactivity can be influenced by the presence of substituent groups, which can affect the electron distribution across the molecule. These compounds can undergo reactions such as aminomethylation, cyanoethylation, and alkylation, demonstrating their versatility in chemical synthesis (Hovsepyan et al., 2018).
Scientific Research Applications
DNA Methylation Inhibition
New derivatives of 4H-1,2,4-triazole-3-thiol, including compounds structurally related to 5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their potential as DNA methylation inhibitors. These compounds exhibit anti-tumor activity by affecting the methylation level of tumor DNA, suggesting their application in cancer research and therapy (Hovsepyan et al., 2018).
Antimicrobial Activities
Several 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. This research has highlighted the potential of these compounds, including those structurally similar to the specified chemical, in combating various microbial infections. The compounds have shown good or moderate activities against test microorganisms, indicating their significance in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Evaluation
The anticancer activities of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, closely related to the chemical of interest, were evaluated against a panel of 60 cell lines derived from nine cancer types. Some of these compounds demonstrated significant anticancer potential, underlining their importance in the development of new therapeutic agents for cancer treatment (Bekircan et al., 2008).
Tyrosinase Activity Inhibition
Research on triazole Schiff’s base derivatives, including those similar in structure to 5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol, has revealed their inhibitory effects on tyrosinase activity. These findings are significant for the cosmetic industry, particularly in the development of agents against hyperpigmentation and related conditions (Yu et al., 2015).
Green Synthesis and Antimicrobial Evaluation
The green synthesis approach for the production of triazole derivatives and their subsequent evaluation for antimicrobial activities showcase their potential environmental and healthcare applications. These compounds, including variations of the specified chemical structure, have shown significant antimicrobial properties, highlighting their role in addressing resistance issues and the development of new antimicrobial agents (Rajurkar & Shirsath, 2017).
properties
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)14-9-5-4-6-12(14)10-21-24-15(22-23-16(24)26)11-25-13-7-2-1-3-8-13/h1-10H,11H2,(H,23,26)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVEZYMQCZBST-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenoxymethyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)
![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)
![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)



![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)
